Cas no 302576-52-9 (4-bromophenyl 2-chloro-5-nitrobenzoate)
4-bromophenyl 2-chloro-5-nitrobenzoate Chemical and Physical Properties
Names and Identifiers
-
- 4-bromophenyl 2-chloro-5-nitrobenzoate
- STK969969
- F3095-2563
- AKOS002270343
- VU0508977-1
- Oprea1_355650
- 302576-52-9
- (4-bromophenyl) 2-chloro-5-nitrobenzoate
-
- Inchi: 1S/C13H7BrClNO4/c14-8-1-4-10(5-2-8)20-13(17)11-7-9(16(18)19)3-6-12(11)15/h1-7H
- InChI Key: MXQUTUREFTVJSJ-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)OC(C1C(=CC=C(C=1)[N+](=O)[O-])Cl)=O
Computed Properties
- Exact Mass: 354.92470Da
- Monoisotopic Mass: 354.92470Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 368
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 72.1Ų
4-bromophenyl 2-chloro-5-nitrobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3095-2563-2μmol |
4-bromophenyl 2-chloro-5-nitrobenzoate |
302576-52-9 | 90%+ | 2μl |
$57.0 | 2023-04-27 | |
| Life Chemicals | F3095-2563-5μmol |
4-bromophenyl 2-chloro-5-nitrobenzoate |
302576-52-9 | 90%+ | 5μl |
$63.0 | 2023-04-27 | |
| Life Chemicals | F3095-2563-10μmol |
4-bromophenyl 2-chloro-5-nitrobenzoate |
302576-52-9 | 90%+ | 10μl |
$69.0 | 2023-04-27 | |
| Life Chemicals | F3095-2563-20μmol |
4-bromophenyl 2-chloro-5-nitrobenzoate |
302576-52-9 | 90%+ | 20μl |
$79.0 | 2023-04-27 | |
| Life Chemicals | F3095-2563-1mg |
4-bromophenyl 2-chloro-5-nitrobenzoate |
302576-52-9 | 90%+ | 1mg |
$54.0 | 2023-04-27 | |
| Life Chemicals | F3095-2563-2mg |
4-bromophenyl 2-chloro-5-nitrobenzoate |
302576-52-9 | 90%+ | 2mg |
$59.0 | 2023-04-27 | |
| Life Chemicals | F3095-2563-3mg |
4-bromophenyl 2-chloro-5-nitrobenzoate |
302576-52-9 | 90%+ | 3mg |
$63.0 | 2023-04-27 | |
| Life Chemicals | F3095-2563-4mg |
4-bromophenyl 2-chloro-5-nitrobenzoate |
302576-52-9 | 90%+ | 4mg |
$66.0 | 2023-04-27 | |
| Life Chemicals | F3095-2563-5mg |
4-bromophenyl 2-chloro-5-nitrobenzoate |
302576-52-9 | 90%+ | 5mg |
$69.0 | 2023-04-27 | |
| Life Chemicals | F3095-2563-10mg |
4-bromophenyl 2-chloro-5-nitrobenzoate |
302576-52-9 | 90%+ | 10mg |
$79.0 | 2023-04-27 |
4-bromophenyl 2-chloro-5-nitrobenzoate Related Literature
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 4-bromophenyl 2-chloro-5-nitrobenzoate
Comprehensive Analysis of 4-Bromophenyl 2-Chloro-5-Nitrobenzoate (CAS No. 302576-52-9): Properties, Applications, and Industry Insights
4-Bromophenyl 2-chloro-5-nitrobenzoate (CAS No. 302576-52-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This ester derivative, characterized by its bromophenyl and nitrobenzoate functional groups, exhibits unique chemical properties that make it valuable for synthetic applications. Its molecular structure combines a 2-chloro-5-nitrobenzoic acid moiety with a 4-bromophenol group, resulting in a compound with distinct reactivity and potential for further functionalization.
In recent years, the demand for halogenated aromatic compounds like 4-bromophenyl 2-chloro-5-nitrobenzoate has increased due to their versatility in organic synthesis. Researchers frequently search for "nitrobenzoate derivatives applications" or "bromophenyl ester synthesis," reflecting growing interest in this chemical space. The compound's electron-withdrawing groups (chloro and nitro) and electron-donating bromine create an interesting electronic profile that influences its reactivity in cross-coupling reactions, a hot topic in modern organic chemistry.
The synthesis of CAS 302576-52-9 typically involves esterification between 2-chloro-5-nitrobenzoyl chloride and 4-bromophenol under controlled conditions. This process aligns with current trends toward "green esterification methods" and "atom-efficient synthesis," which are frequently searched terms in chemical databases. The compound's crystalline nature and moderate solubility in organic solvents make it particularly useful for X-ray crystallography studies and structure-activity relationship (SAR) analyses in drug discovery.
From an industrial perspective, 4-bromophenyl 2-chloro-5-nitrobenzoate serves as a key intermediate in the development of specialty chemicals. Its structural features are valuable for creating photoactive materials and liquid crystal precursors, addressing the rising demand for "advanced functional materials" in electronics and optics. The presence of both nitro and bromo substituents allows for sequential functionalization, making it a versatile building block in multistep organic synthesis.
Quality control of 302576-52-9 involves advanced analytical techniques, with researchers often searching for "HPLC methods for nitroaromatics" or "spectroscopic characterization of benzoates." The compound typically shows characteristic peaks in FT-IR spectroscopy (C=O stretch at ~1720 cm⁻¹, NO₂ asymmetric stretch at ~1530 cm⁻¹) and distinct signals in ¹H NMR (aromatic protons between 7.5-8.5 ppm). These analytical signatures are crucial for verifying purity, especially when the compound is used in sensitive applications like pharmaceutical intermediates.
Environmental and handling considerations for 4-bromophenyl 2-chloro-5-nitrobenzoate follow standard laboratory safety protocols. While not classified as hazardous under normal conditions, proper storage away from strong oxidizers is recommended due to its nitroaromatic nature. The scientific community's focus on "benign by design" chemicals has led to increased interest in the biodegradation pathways of such compounds, with several studies investigating microbial degradation of halogenated aromatics.
Future research directions for CAS No. 302576-52-9 may explore its potential in metal-organic frameworks (MOFs) or as a ligand in catalytic systems. The compound's structural rigidity and multiple functional groups make it an interesting candidate for these emerging applications. Additionally, computational chemistry studies investigating "electronic effects in substituted benzoates" could provide deeper insights into its reactivity patterns, addressing another hot topic in contemporary chemical research.
302576-52-9 (4-bromophenyl 2-chloro-5-nitrobenzoate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)